5-Aminopyridine-2,3-dicarboxylic acid
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Overview
Description
5-Aminopyridine-2,3-dicarboxylic acid is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of an amino group at the 5-position and two carboxylic acid groups at the 2- and 3-positions on the pyridine ring
Mechanism of Action
Target of Action
5-Aminopyridine-2,3-dicarboxylic acid is a pyridine derivative . Pyridine compounds are known for their diverse therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer, or antidiabetic
Mode of Action
It is known that the presence of the pyridine nucleus in a compound can determine an interaction with a specific protein, which defines the antimicrobial and antiviral selectivity for the target molecule .
Biochemical Pathways
This compound is likely involved in the kynurenine pathway, which metabolizes the amino acid tryptophan . This pathway leads to the production of several bioactive compounds, including quinolinic acid, a downstream product of the kynurenine pathway . Quinolinic acid acts as an NMDA receptor agonist and has a potent neurotoxic effect .
Result of Action
Pyridine compounds are known for their diverse therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-alzheimer’s, anti-ulcer, or antidiabetic .
Biochemical Analysis
Biochemical Properties
5-Aminopyridine-2,3-dicarboxylic acid is known to interact with various enzymes, proteins, and other biomolecules. It acts as an NMDA receptor agonist . This interaction plays a crucial role in various biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its diverse biochemical roles.
Metabolic Pathways
This compound is involved in the kynurenine pathway, which metabolizes the amino acid tryptophan . It interacts with various enzymes and cofactors within this pathway, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminopyridine-2,3-dicarboxylic acid typically involves multi-step reactions starting from readily available pyridine derivatives. One common method includes the nitration of pyridine to form 5-nitropyridine-2,3-dicarboxylic acid, followed by reduction of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Aminopyridine-2,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 5-nitropyridine-2,3-dicarboxylic acid.
Reduction: Formation of 5-aminopyridine-2,3-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
5-Aminopyridine-2,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and polymers.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: Lacks the carboxylic acid groups, making it less versatile in reactions.
5-Nitropyridine-2,3-dicarboxylic acid: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
Pyridine-2,3-dicarboxylic acid: Lacks the amino group, which limits its use in certain biological applications.
Uniqueness
5-Aminopyridine-2,3-dicarboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which provide a combination of reactivity and binding capabilities not found in similar compounds. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets .
Properties
IUPAC Name |
5-aminopyridine-2,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-3-1-4(6(10)11)5(7(12)13)9-2-3/h1-2H,8H2,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDZHPOUZQHFDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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